N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and other oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions can include various substituted thiophene derivatives with potential biological activities .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Thiophene derivatives, including N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide, have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and microbial inhibition . The exact molecular targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
IUPAC Name |
N-[[3-hydroxy-4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-12(2)13-5-8-18-16(10-13)24-21(28-18)15-7-6-14(11-17(15)26)23-22(29)25-20(27)19-4-3-9-30-19/h3-12,26H,1-2H3,(H2,23,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJQKPGZQUSKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=S)NC(=O)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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